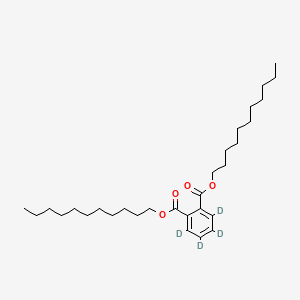
Diundecyl phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecyl phthalate-d4 is a deuterium-labeled derivative of diundecyl phthalate, a long-chain phthalate ester. Phthalates are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in scientific research as a tracer due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diundecyl phthalate-d4 involves the esterification of phthalic anhydride with deuterated undecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and filtration to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Diundecyl phthalate-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form phthalic acid derivatives.
Reduction: Can be reduced to phthalic alcohol derivatives under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metals or hydrides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Phthalic alcohol derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diundecyl phthalate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving phthalate metabolism and environmental fate.
Biology: In studies of phthalate exposure and its effects on biological systems.
Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of phthalates in the body.
Wirkmechanismus
Diundecyl phthalate-d4 exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, it can interfere with nuclear receptors and disrupt endocrine functions, particularly affecting the hypothalamic-pituitary-gonadal axis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisononyl phthalate
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Didodecyl phthalate
Uniqueness
Diundecyl phthalate-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in tracer studies. This isotopic labeling allows for precise quantification and tracking in various scientific applications, setting it apart from other similar phthalates .
Eigenschaften
Molekularformel |
C30H50O4 |
|---|---|
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
diundecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3/i19D,20D,23D,24D |
InChI-Schlüssel |
QQVHEQUEHCEAKS-ZMERNRJISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)[2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



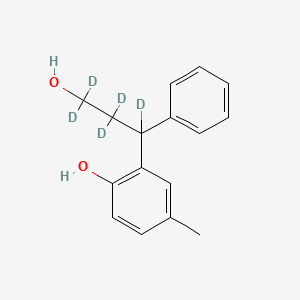
oxane-2-carboxylic acid](/img/structure/B12425644.png)
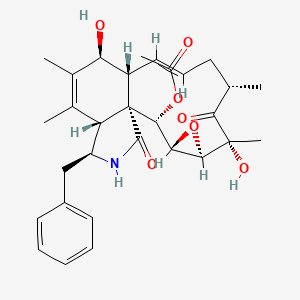
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
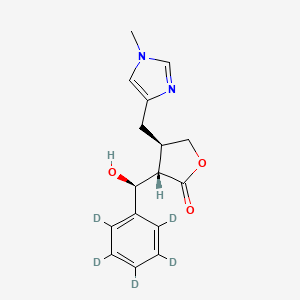


![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
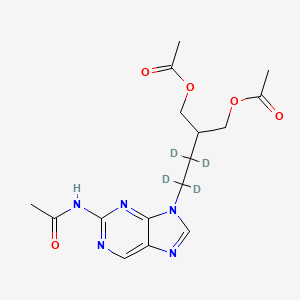
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)

![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)

